molecular formula C24H15F3 B1606680 1,3,5-Tris(4-fluorophenyl)benzene CAS No. 448-60-2

1,3,5-Tris(4-fluorophenyl)benzene

Cat. No. B1606680
CAS RN: 448-60-2
M. Wt: 360.4 g/mol
InChI Key: VEFYJLJMXLVIOZ-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-fluorophenyl)benzene is a chemical compound with the molecular formula C24H15F3 . It has a molecular weight of 360.4 g/mol . The compound is also known by other names such as 4,4’‘-Difluoro-5’- (4-fluorophenyl)-1,1’:3’,1’'-terphenyl and NSC407270 .


Synthesis Analysis

The synthesis of 1,3,5-Tris(4-fluorophenyl)benzene has been reported in several studies . For example, one study reported the synthesis of triferrocenyl-substituted 1,3,5-triphenylbenzene, which showed cyan-light emitting properties . Another study reported the synthesis of fluoro-bridged Ho3+ and Gd3+ 1,3,5-Tris(4-carboxyphenyl)benzene metal-organic frameworks .


Molecular Structure Analysis

The molecular structure of 1,3,5-Tris(4-fluorophenyl)benzene has been studied using gas-phase electron diffraction and quantum chemical calculations . The compound has a complex structure with multiple fluorophenyl groups attached to a central benzene ring .


Chemical Reactions Analysis

The chemical reactions involving 1,3,5-Tris(4-fluorophenyl)benzene have been explored in several studies . For instance, one study reported the co-crystal formation of partially fluorinated 1,3,5-Tris(phenylethynyl)benzenes . Another study discussed the electrochemical and ferromagnetic couplings in the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-Tris(4-fluorophenyl)benzene include a molecular weight of 360.4 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The compound also has a topological polar surface area of 0 Ų and a heavy atom count of 27 .

Scientific Research Applications

Selective Sensing and Capture of Chemical Compounds

1,3,5-Tris(4-fluorophenyl)benzene derivatives have been utilized as fluorophores and chemosensors for the selective detection and capture of specific chemical compounds. For instance, derivatives of this compound have demonstrated selective fluorescent quenching by Cu(2+) ions in aqueous media, improving detection limits significantly. Similarly, modifications of this compound have allowed for highly selective and remarkable fluorescence quenching in the presence of picric acid, utilized for explosive detection. These applications highlight the compound's potential in environmental monitoring and safety (Sakan Sirilaksanapong et al., 2012; Pratap Vishnoi et al., 2015).

Catalysis

The compound has also been adapted for use in catalysis. A derivative, 1,3,5-Tris(hydrogensulfato) benzene, demonstrated efficiency as a catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), offering advantages like excellent yields, simple procedure, and eco-friendly reaction conditions. This opens avenues for its application in organic synthesis and industrial processes (Z. Karimi-Jaberi et al., 2012).

Materials Science

In materials science, 1,3,5-Tris(4-phosphonophenyl)benzene was synthesized and used for the preparation of a new zirconium phosphonate with a honeycomb-like structure, displaying remarkable thermal stability and hydrolysis resistance. This showcases its potential in creating advanced materials with specific structural and functional properties (M. Taddei et al., 2014).

Supramolecular Chemistry

The compound's derivatives have been exploited in supramolecular chemistry for the formation of surface covalent organic frameworks (COFs) and for studying the scalability of supramolecular networks. These applications demonstrate the compound's versatility in designing and developing new molecular architectures with potential in storage, catalysis, and sensor applications (A. Marele et al., 2012; J. Dienstmaier et al., 2010).

Safety And Hazards

The safety data sheet for 1,3,5-Tris(4-fluorophenyl)benzene recommends ensuring adequate ventilation, avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation . It also advises against dust formation .

Future Directions

Future research on 1,3,5-Tris(4-fluorophenyl)benzene could focus on its potential anticancer properties , as well as the development of metallic and non-metallic derivatives of the compound for potential use as bioactive molecules for the treatment of cancer . Another potential area of research could be the exploration of the compound’s fluorescence properties .

Relevant Papers Several papers have been published on 1,3,5-Tris(4-fluorophenyl)benzene, including studies on its synthesis , molecular structure , chemical reactions , mechanism of action , and physical and chemical properties . These papers provide valuable insights into the compound and its potential applications.

properties

IUPAC Name

1,3,5-tris(4-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFYJLJMXLVIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324630
Record name 4,4''-Difluoro-5'-(4-fluorophenyl)-1,1':3',1''-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(4-fluorophenyl)benzene

CAS RN

448-60-2
Record name 4,4′′-Difluoro-5′-(4-fluorophenyl)-1,1′:3′,1′′-terphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC407270
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407270
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4''-Difluoro-5'-(4-fluorophenyl)-1,1':3',1''-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
W Nie, G Sun, C Tian, MV Borzov - Zeitschrift für Naturforschung B, 2016 - degruyter.com
In presence of 2,2,6,6-tetramethylpiperidinium ([TMPH] + ) chlorotris(pentafluorophenyl)borate ([TMPH] + [ClB(C 6 F 5 ) 3 ] − , 3), phenylacetylene undergoes an unusual …
Number of citations: 8 www.degruyter.com
H Ramshini, R Tayebee, A Bigi, F Bemporad… - International Journal of …, 2019 - mdpi.com
Deposition of soluble proteins as insoluble amyloid fibrils is associated with a number of pathological states. There is a growing interest in the identification of small molecules that can …
Number of citations: 9 www.mdpi.com
D Prasad, A Preetam, M Nath - Comptes Rendus Chimie, 2013 - Elsevier
A facile method for the synthesis of 1,3,5-triarylbenzenes is developed via cyclotrimerization of acetophenones in the presence of 4-dodecylbenzenesulfonic acid (DBSA) as an efficient …
Number of citations: 30 www.sciencedirect.com
F Ono, Y Ishikura, Y Tada, M Endo, T Sato - Synlett, 2008 - thieme-connect.com
Thieme E-Journals - Synlett / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 29 www.thieme-connect.com
Z Nairoukh, M Fanun, M Schwarze… - Journal of Molecular …, 2014 - Elsevier
In the course of our attempts to develop sustainable conditions for the catalytic organic reactions by replacement of the traditional but environmentally disfavored organic solvents by …
Number of citations: 14 www.sciencedirect.com
Y Xu, Y Pan, Q Wu, H Wang, P Liu - The Journal of organic …, 2011 - ACS Publications
A novel indium(III)-catalyzed cyclotrimerization of alkynes in the presence of 2-iodophenol gave 1,3,5-substituted benzenes in excellent yields with complete regioselectivity. The …
Number of citations: 48 pubs.acs.org
R Ghanbaripour, I Mohammadpoor-Baltork… - Polyhedron, 2012 - Elsevier
H 3 PW 12 O 40 and nano-silica supported H 3 PW 12 O 40 were found to be efficient heterogeneous catalysts for the preparation of 1,3,5-triarylbenzenes via triple self condensation of …
Number of citations: 31 www.sciencedirect.com
Q Gao, F Bao, X Feng, Y Pan, H Wang, D Li - Arkivoc, 2013 - Citeseer
An environmentally friendly, efficient method for transforming alkynes into substituted benzenes catalyzed by p-toluenesulfonic acid monohydrate (p-TsOH· H2O) under solvent-free …
Number of citations: 10 citeseerx.ist.psu.edu
HR Safaei, M Davoodi, M Shekouhy - Synthetic Communications, 2013 - Taylor & Francis
A highly efficient and simple procedure for the synthesis of substituted benzenes is described. A broad range of ketones (alkyl–aryl ketones and cyclic ketones) were condensed via a …
Number of citations: 25 www.tandfonline.com
F Berthiol, I Kondolff, H Doucet, M Santelli - Journal of organometallic …, 2004 - Elsevier
cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane/12[PdCl(C 3 H 5 )] 2 system catalyses the Suzuki and Heck reactions of aryl di-, tri-, or tetrabromides with a range of …
Number of citations: 43 www.sciencedirect.com

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